molecular formula C9H8F3NO B14855098 1-(2-Amino-6-(trifluoromethyl)phenyl)ethanone

1-(2-Amino-6-(trifluoromethyl)phenyl)ethanone

Cat. No.: B14855098
M. Wt: 203.16 g/mol
InChI Key: UWIAKNBMFWYSPP-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl ring attached to an ethanone moiety

Preparation Methods

The synthesis of 1-(2-Amino-6-(trifluoromethyl)phenyl)ethanone typically involves the reaction of 2-amino-6-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the ethanone group. One common method involves the use of acetyl chloride in the presence of a base such as pyridine . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Amino-6-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the amino group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while halogenation can produce halogenated compounds.

Scientific Research Applications

1-(2-Amino-6-(trifluoromethyl)phenyl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and electronic effects. The amino group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

1-(2-Amino-6-(trifluoromethyl)phenyl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

1-[2-amino-6-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H8F3NO/c1-5(14)8-6(9(10,11)12)3-2-4-7(8)13/h2-4H,13H2,1H3

InChI Key

UWIAKNBMFWYSPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1N)C(F)(F)F

Origin of Product

United States

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